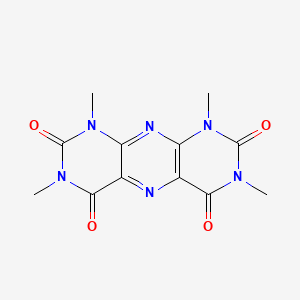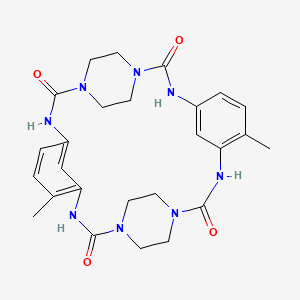
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22222(11,14)1(4,8)1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of methyl groups and nitrogen atoms through various substitution reactions. Common reagents used in these steps include organolithium compounds, halogenated precursors, and nitrogen sources such as amines or azides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, or other reducing agents under controlled temperatures.
Substitution: Halogenated reagents, organometallic compounds, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s nitrogen-rich structure makes it a potential candidate for studying enzyme interactions and protein binding. It can serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its polycyclic structure and functional groups can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials. Its unique properties may enhance the performance of these materials in various applications, including electronics and coatings.
Mécanisme D'action
The mechanism by which 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form stable complexes with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraazacyclooctane:
Cyclam (1,4,8,11-tetraazacyclotetradecane): Known for its ability to form stable complexes with metal ions, used in various chemical and biological applications.
Porphyrins: Macrocyclic compounds with nitrogen atoms, widely studied for their roles in biological systems and potential therapeutic applications.
Uniqueness
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone stands out due to its highly complex structure and the specific arrangement of nitrogen atoms. This unique configuration provides distinct chemical and physical properties, making it a valuable compound for various advanced applications.
Propriétés
Numéro CAS |
6277-08-3 |
|---|---|
Formule moléculaire |
C26H32N8O4 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
5,20-dimethyl-1,3,9,11,14,16,22,24-octazapentacyclo[22.2.2.211,14.14,8.117,21]dotriaconta-4,6,8(32),17(29),18,20-hexaene-2,10,15,23-tetrone |
InChI |
InChI=1S/C26H32N8O4/c1-17-3-5-19-15-21(17)29-25(37)33-11-13-34(14-12-33)26(38)30-22-16-20(6-4-18(22)2)28-24(36)32-9-7-31(8-10-32)23(35)27-19/h3-6,15-16H,7-14H2,1-2H3,(H,27,35)(H,28,36)(H,29,37)(H,30,38) |
Clé InChI |
SPIDIJIQHOJHHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C1)NC(=O)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)NC(=O)N5CCN(CC5)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


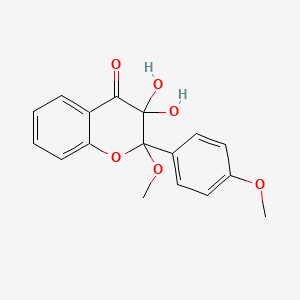
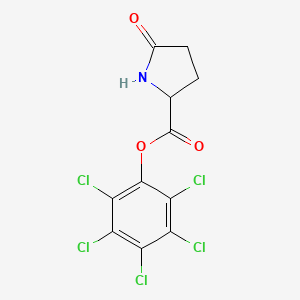

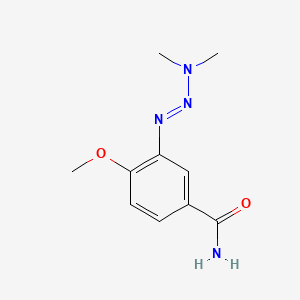
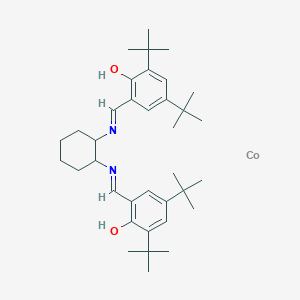
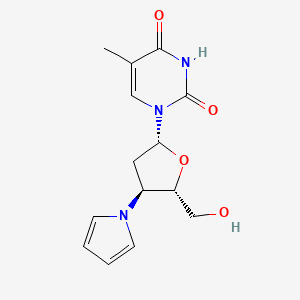
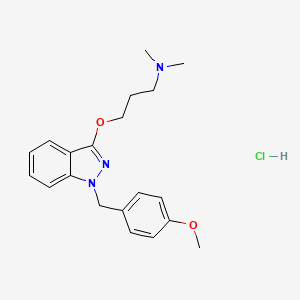

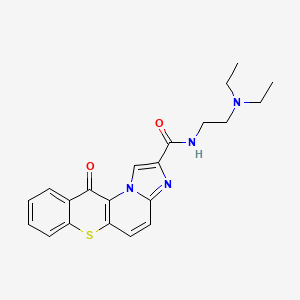
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
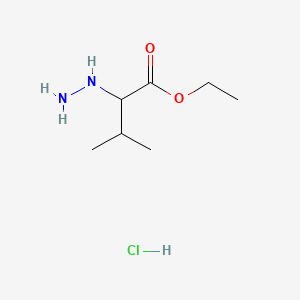
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)

